1-Methoxycyclobutane-1-carbonyl chloride

Description

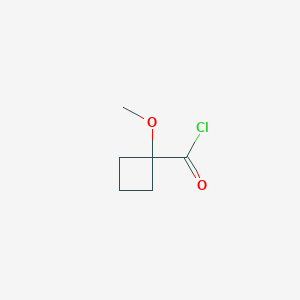

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGRFODCWDWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561505 | |

| Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110046-66-7 | |

| Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxycyclobutane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxycyclobutane 1 Carbonyl Chloride and Analogous Cyclobutane 1 Carbonyl Chlorides

Established Approaches for the Synthesis of Cyclobutane (B1203170) Carboxylic Acid Chlorides

The preparation of cyclobutane carboxylic acid chlorides often begins with the corresponding carboxylic acid, which is then converted to the more reactive acid chloride. This transformation is a cornerstone of organic synthesis, enabling subsequent reactions such as amide and ester formation.

Direct Conversion from Corresponding Carboxylic Acids (e.g., using oxalyl chloride)

The most direct and widely used method for synthesizing an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent. For the synthesis of 1-Methoxycyclobutane-1-carbonyl chloride, the immediate precursor is 1-methoxycyclobutane-1-carboxylic acid.

Common chlorinating reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comchemicalbook.com The reaction with thionyl chloride converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion, also generated in the reaction, yields the final acid chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.orgyoutube.com

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Neat or in a solvent (e.g., ACN), often at reflux | SO₂, HCl | commonorganicchemistry.com |

| Oxalyl chloride ((COCl)₂) | In a solvent (e.g., DCM) with catalytic DMF, often at room temperature | CO, CO₂, HCl | commonorganicchemistry.com |

| Phosgene (COCl₂) | In the presence of a catalytic adduct of phosgene and N,N-disubstituted formamide | Varies based on catalyst cycle | google.com |

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is another effective method. commonorganicchemistry.comresearchgate.net The reaction proceeds through the formation of a Vilsmeier reagent from DMF and oxalyl chloride, which then activates the carboxylic acid. This method is often preferred for its mild reaction conditions. chemicalbook.com Phosgene can also be employed, typically with a catalyst, to achieve this transformation. google.com

Strategies for Introducing the Carbonyl Chloride Functionality at the Cyclobutane-1 Position

Beyond the direct chlorination of a pre-existing carboxylic acid, other strategies can be employed to install the carbonyl chloride group onto a cyclobutane ring. One such approach involves the C–H functionalization of cyclobutane derivatives. acs.orgnih.gov This strategy utilizes a directing group to guide a transition metal catalyst to a specific C–H bond, which can then be converted into a carbon-based functional group. While direct installation of a carbonyl chloride is uncommon, this method can be used to introduce a carboxyl group or a related precursor, which can then be chlorinated in a subsequent step.

Another strategy involves ring-forming reactions where one of the reactants already contains the necessary functionality. For instance, [2+2] cycloaddition reactions can be used to construct the cyclobutane ring, with one of the olefin partners carrying a precursor to the carbonyl chloride group.

Novel Synthetic Routes and Transformations for Cyclobutane Scaffolds Relevant to this compound

Recent advances in synthetic methodology have provided new and powerful tools for the construction and functionalization of complex cyclobutane structures. These novel approaches offer alternative pathways to molecules like this compound, often with improved efficiency and stereocontrol.

Exploration of Radical Cascade Reactions for Functionalized Cyclobutene (B1205218) Precursors

Radical cascade reactions have emerged as a potent strategy for the rapid construction of complex molecular architectures from simple precursors. nih.gov A novel copper-catalyzed radical cascade reaction has been developed for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes. nih.govrsc.orgrsc.org This method involves the cleavage of multiple C–H bonds and the formation of new C–N, C–S, or C–Br bonds. The resulting functionalized cyclobutenes can serve as versatile intermediates that can be further elaborated to target molecules.

Additionally, photoredox-catalyzed radical addition-polar cyclization cascades provide another route to functionalized cyclobutanes. nih.gov These reactions can be initiated by the single-electron transfer induced deboronative radical generation from alkylboronic esters, followed by cyclization. nih.gov

Development of Electrochemical Methodologies for Cycloalkane Derivatization

Electrochemical synthesis is gaining traction as a sustainable and efficient tool in organic chemistry. Electrochemical methods have been developed for the [2+2] cycloaddition of alkene radical cations, providing a route to cyclobutane structures. acs.orgnih.gov This approach is often metal- and catalyst-free, offering a green alternative to traditional methods. acs.org The functional group tolerance of these reactions allows for the synthesis of a variety of substituted cyclobutanes. Furthermore, electrochemical methods can be employed for the derivatization of cycloalkanes, which can introduce the necessary functional groups for subsequent conversion to the target molecule.

| Methodology | Key Features | Potential Application | Reference |

|---|---|---|---|

| Copper-Catalyzed Radical Cascade | Direct functionalization of cyclobutanes to cyclobutenes. | Introduction of multiple functional groups in one step. | nih.govrsc.org |

| Photoredox-Catalyzed Radical Cyclization | Mild reaction conditions, excellent functional group tolerance. | Synthesis of structurally diverse cyclobutanes. | nih.gov |

| Electrochemical [2+2] Cycloaddition | Metal- and catalyst-free, scalable. | Green synthesis of cyclobutane rings. | acs.orgnih.gov |

| Asymmetric Hydrometallation | High enantioselectivity for chiral cyclobutanes. | Synthesis of enantiomerically pure cyclobutane derivatives. | nih.gov |

Asymmetric Synthesis Approaches to Cyclobutane-Containing Molecules

The synthesis of enantiomerically pure cyclobutane derivatives is of great importance, as many biologically active molecules containing this scaffold are chiral. nih.govnih.gov Several asymmetric methods for the synthesis of cyclobutanes have been developed. researchgate.net Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes is one such method that provides chiral, substituted cyclobutanes. nih.gov

Another powerful approach is the asymmetric transfer hydrogenation of cyclobutenediones, which can deliver a range of synthetically important four-membered carbocycles with high stereoselectivity. acs.org These asymmetric methods, while not directly applicable to the achiral this compound, are crucial for the synthesis of analogous chiral compounds and highlight the sophistication of modern synthetic strategies for this ring system.

Reactivity and Mechanistic Investigations of 1 Methoxycyclobutane 1 Carbonyl Chloride and Its Analogs

Nucleophilic Acyl Substitution Reactions

The carbonyl group of an acyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. youtube.com This reactivity is a cornerstone of its synthetic utility.

Reactions with Organometallic Reagents (e.g., Dimethylcadmium)

Organometallic reagents are potent nucleophiles widely used in the formation of carbon-carbon bonds. While highly reactive organometallics like Grignard reagents typically react with acyl chlorides to produce tertiary alcohols through a double addition process, less reactive organocadmium reagents offer a method for the synthesis of ketones. youtube.comlibretexts.orgchemistrysteps.com The reaction of an acyl chloride with a dialkylcadmium reagent, such as dimethylcadmium (B1197958), proceeds via a nucleophilic acyl substitution to yield a ketone. glasp.coyoutube.comdoubtnut.comyoutube.com

The general mechanism involves the formation of the dialkylcadmium reagent from a Grignard reagent and cadmium chloride. glasp.coyoutube.com This reagent then reacts with the acyl chloride. The less polarized carbon-cadmium bond, compared to the carbon-magnesium bond in Grignard reagents, moderates the reactivity, typically preventing the second addition to the newly formed ketone. chemistrysteps.com

In the case of 1-methoxycyclobutane-1-carbonyl chloride, the reaction with dimethylcadmium would be expected to yield 1-acetyl-1-methoxycyclobutane.

Reaction Scheme: 2 CH₃MgCl + CdCl₂ → (CH₃)₂Cd + 2 MgCl₂ 2 (C₅H₇O(OCH₃)COCl) + (CH₃)₂Cd → 2 (C₅H₇O(OCH₃)COCH₃) + CdCl₂

Table 1: Reaction of Acyl Chlorides with Dimethylcadmium

| Acyl Chloride | Reagent | Product | Reference |

| Acetyl chloride | Dimethylcadmium | Acetone | youtube.com |

| Ethanoyl chloride | Dimethylcadmium | Acetone | youtube.com |

| This compound | Dimethylcadmium | 1-Acetyl-1-methoxycyclobutane | N/A |

Formation of Amides, Esters, and Other Acyl Derivatives

This compound readily undergoes reactions with various nucleophiles to form a range of carboxylic acid derivatives. These reactions are characteristic of acyl chlorides and proceed through a nucleophilic acyl substitution mechanism. youtube.com

Amide Formation: Acyl chlorides react vigorously with ammonia (B1221849) and primary or secondary amines to produce amides. fishersci.ityoutube.comchemguide.co.uklibretexts.orglibretexts.org Typically, two equivalents of the amine are required: one to act as the nucleophile and the other to neutralize the hydrogen chloride byproduct. libretexts.org Alternatively, a non-nucleophilic base like pyridine (B92270) can be used to scavenge the HCl. libretexts.org The reaction of this compound with an amine (RNH₂) would yield N-alkyl-1-methoxycyclobutane-1-carboxamide.

Ester Formation: The reaction of acyl chlorides with alcohols, known as alcoholysis, yields esters. libretexts.org This process is often carried out in the presence of a base such as pyridine to neutralize the HCl formed. libretexts.org For this compound, reaction with an alcohol (R'OH) would produce the corresponding ester, R'-1-methoxycyclobutane-1-carboxylate.

Hydrolysis: Acyl chlorides react with water to form carboxylic acids. libretexts.org This hydrolysis is usually rapid and often carried out in the presence of a base to neutralize the HCl. libretexts.org Hydrolysis of this compound would yield 1-methoxycyclobutane-1-carboxylic acid.

Table 2: Formation of Acyl Derivatives from this compound

| Nucleophile | Product | General Reaction |

| Amine (RNH₂) | N-Alkyl-1-methoxycyclobutane-1-carboxamide | R'COCl + 2RNH₂ → R'CONHR + RNH₃Cl |

| Alcohol (R'OH) | R'-1-methoxycyclobutane-1-carboxylate | R'COCl + R'OH → R'COOR' + HCl |

| Water (H₂O) | 1-Methoxycyclobutane-1-carboxylic acid | R'COCl + H₂O → R'COOH + HCl |

Radical Reaction Pathways and Their Characterization

While nucleophilic substitution at the carbonyl carbon is the dominant reaction pathway for acyl chlorides, the cyclobutane (B1203170) ring and the methoxy (B1213986) group can also participate in radical reactions under specific conditions.

Studies on Free Radical Halogenation in Cyclobutanecarboxylic Acid Systems

Research into the free-radical chlorination of cyclobutanecarboxylic acid and its derivatives provides a model for understanding potential radical reactions on the cyclobutane ring of this compound. caltech.eduacs.orgacs.org Studies have shown that the free radical chlorination of cyclobutanecarboxylic acid and its acid chloride with sulfuryl chloride in the presence of benzoyl peroxide leads to chlorination primarily at the 3-position, with a preference for the trans isomer. acs.org Notably, there was no isolation of products resulting from attack at the tertiary hydrogen on C1 of cyclobutanecarboxylic acid. acs.org This suggests a directing effect of the carboxyl group and inherent reactivity patterns of the cyclobutane ring under free-radical conditions. caltech.edu These findings indicate that while the acyl chloride group is the primary site of reactivity, the ring itself is not inert to radical attack.

Mechanistic Probing of Alkoxy Radical Intermediates in Cycloalkane Transformations

Alkoxy radicals are key intermediates in many chemical transformations, including atmospheric and combustion chemistry. caltech.edunih.gov They can undergo several characteristic reactions, including hydrogen atom transfer (HAT), β-scission, and addition to C=C bonds. acs.org The methoxy group in this compound could potentially form an alkoxy radical under appropriate conditions, leading to further transformations.

The study of alkoxy radicals in cycloalkane systems reveals that their reactivity is highly dependent on their structure. caltech.edu Common pathways for alkoxy radicals include: caltech.eduacs.org

α-hydrogen abstraction: Reaction with O₂ to form a carbonyl and a hydroperoxyl radical (HO₂).

Unimolecular isomerization: Typically a 1,5-hydrogen shift via a cyclic transition state.

Unimolecular dissociation (β-scission): Cleavage of a carbon-carbon bond beta to the oxygen atom.

In the context of a hypothetical alkoxy radical generated at the methoxy group of our target molecule, β-scission could lead to ring-opening of the cyclobutane ring, a common fate for strained cyclic systems.

Cyclobutane Ring Reactivity and Transformations

The inherent strain of the cyclobutane ring makes it susceptible to reactions that lead to ring-opening or rearrangement, providing a driving force for various transformations. In derivatives like this compound, the reactivity of the ring can be influenced by the substituents.

The presence of an electron-withdrawing group, such as a carbonyl, can facilitate ring-opening reactions, particularly when activated by a Lewis acid. snnu.edu.cn For instance, donor-acceptor cyclopropanes, a related strained ring system, readily undergo ring-opening reactions catalyzed by Lewis acids. snnu.edu.cn While cyclobutanes are generally more stable than cyclopropanes, similar principles can apply. The activation of the carbonyl group in this compound by a Lewis acid could potentially polarize the C1-C2/C1-C4 bonds, making them more susceptible to nucleophilic attack that could lead to ring cleavage.

Furthermore, the formation of intermediates that can relieve ring strain, such as radicals or ions at the C1 position, could trigger rearrangements or fragmentations of the cyclobutane ring.

Ring-Opening Reactions and Resulting Products

The presence of the highly reactive acyl chloride group attached to a strained cyclobutane ring makes this compound susceptible to nucleophilic attack. This can lead to either standard nucleophilic acyl substitution or, more interestingly, to reactions involving the opening of the four-membered ring. The course of the reaction is heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The initial step in the reaction with a nucleophile is typically the attack at the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. From this intermediate, two primary pathways can be envisioned:

Nucleophilic Acyl Substitution: The most straightforward pathway involves the expulsion of the chloride ion to regenerate the carbonyl double bond, resulting in a new cyclobutane-containing carboxylic acid derivative. This is the expected outcome with a wide range of nucleophiles under standard conditions.

Ring-Opening: Under certain conditions, particularly with the formation of a carbocationic intermediate at the 1-position of the cyclobutane ring, ring-opening can occur. The presence of the methoxy group, an electron-donating group, can stabilize such a carbocation, making this pathway more accessible compared to unsubstituted cyclobutane carbonyl chloride. The ring-opening is driven by the release of the inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol).

The products resulting from ring-opening reactions are dependent on the specific mechanism. For instance, in solvolysis reactions where a solvent molecule acts as the nucleophile, a variety of linear products can be formed. The reaction of this compound with a nucleophile (Nu⁻) could potentially lead to the products outlined in the table below.

| Reactant | Nucleophile (Nu⁻) | Potential Ring-Opened Product(s) | Reaction Type |

|---|---|---|---|

| This compound | H₂O (Hydrolysis) | 4-chloro-4-methoxybutanoic acid, 4-oxobutanoic acid (after hydrolysis of enol ether) | Ring-Opening/Hydrolysis |

| This compound | ROH (Alcoholysis) | Alkyl 4-chloro-4-methoxybutanoate, Alkyl 4-oxobutanoate | Ring-Opening/Alcoholysis |

| This compound | R₂NH (Aminolysis) | N,N-dialkyl-4-chloro-4-methoxybutanamide, N,N-dialkyl-4-oxobutanamide | Ring-Opening/Aminolysis |

Rearrangement Processes Involving the Cyclobutane Moiety

In addition to direct ring-opening, the formation of a carbocationic intermediate at the quaternary carbon of the cyclobutane ring can initiate rearrangement processes. These rearrangements are driven by the desire to form a more stable carbocation and to relieve ring strain. The most probable rearrangement for a cyclobutylcarbinyl-type cation is a ring expansion to a more stable cyclopentyl cation.

The mechanism would likely involve the departure of the chloride ion to form an acylium ion, which could then be in equilibrium with a tertiary cyclobutyl carbocation stabilized by the methoxy group. This carbocation could then undergo a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a five-membered ring. This results in the formation of a cyclopentanone (B42830) derivative.

The key steps in this proposed rearrangement are:

Formation of a Carbocationic Intermediate: Ionization of the carbonyl chloride, potentially assisted by a Lewis acid or polar solvent, to form a tertiary carbocation on the cyclobutane ring.

Ring Expansion: A 1,2-shift of one of the cyclobutane ring carbons to the adjacent carbocationic center. This concerted step relieves the ring strain of the cyclobutane and forms a more stable secondary or tertiary carbocation within a five-membered ring.

Product Formation: The resulting rearranged carbocation can then be trapped by a nucleophile present in the reaction mixture to yield the final cyclopentanone product.

| Starting Material | Proposed Intermediate | Rearrangement Type | Potential Rearranged Product |

|---|---|---|---|

| This compound | 1-Methoxycyclobutyl cation | Ring Expansion (1,2-Alkyl Shift) | 2-Methoxycyclopentanone |

This table illustrates a plausible rearrangement pathway and product for this compound based on known carbocation rearrangement principles. Specific experimental validation for this compound is not available in the reviewed literature.

It is important to note that the reactivity of this compound represents a complex interplay of electronic and steric factors. The electron-donating nature of the methoxy group plays a crucial role in influencing the stability of potential carbocationic intermediates, thereby dictating the likelihood of ring-opening and rearrangement pathways over simple nucleophilic acyl substitution. Further detailed experimental and computational studies are necessary to fully elucidate the intricate mechanistic details and to isolate and characterize the resulting products definitively.

Applications in Advanced Organic Synthesis and Rational Molecular Design

Role as a Versatile Key Synthetic Intermediate for Chemical Diversification

1-Methoxycyclobutane-1-carbonyl chloride serves as a valuable starting material for the synthesis of a wide array of more complex molecules. Its inherent reactivity, stemming from the acyl chloride functional group, combined with the unique structural features of the cyclobutane (B1203170) ring, allows for extensive chemical modification.

Derivatization to Functionally Substituted Cyclobutane and Cyclobutene (B1205218) Derivatives

The acyl chloride moiety of this compound is readily susceptible to nucleophilic attack, providing a straightforward route to a variety of functionally substituted cyclobutanes. For instance, reaction with amines or alcohols would yield the corresponding amides and esters, respectively. These derivatization reactions allow for the introduction of diverse functional groups onto the cyclobutane core, thereby expanding the accessible chemical space.

Furthermore, the cyclobutane ring itself can be chemically manipulated. While specific examples for the direct conversion of this compound to cyclobutene derivatives are not extensively detailed in the provided search results, general strategies for accessing cyclobutenes often involve elimination reactions from appropriately functionalized cyclobutanes. For example, conversion of the methoxy (B1213986) group to a suitable leaving group could, in principle, facilitate an elimination to form a cyclobutene. The synthesis of thio-substituted cyclobutanes has been achieved through the sulfa-Michael addition to cyclobutenes, highlighting a pathway to further functionalized cyclobutane systems. rsc.orgnih.govresearchgate.net

Construction of Complex Molecular Architectures and Scaffolds

The cyclobutane unit is increasingly recognized for its utility in constructing complex molecular architectures. nih.govnih.gov The unique, puckered three-dimensional structure of the cyclobutane ring can be exploited to create novel molecular scaffolds. nih.gov By serving as a rigid core, the cyclobutane motif can pre-organize appended functional groups in specific spatial orientations, a crucial aspect in the design of molecules with defined shapes and properties.

The introduction of spirocyclic systems, where two rings share a single atom, is a known strategy in medicinal chemistry to increase the three-dimensional character of a molecule. bldpharm.com this compound, with its quaternary carbon, is an ideal precursor for generating spirocyclic structures. For example, intramolecular reactions involving a substituent introduced via the acyl chloride could lead to the formation of a second ring fused at the C1 position of the cyclobutane. This approach allows for the creation of intricate and rigid molecular frameworks that are of significant interest in drug discovery and materials science. bldpharm.com

Contribution to Scaffold Development in Contemporary Medicinal Chemistry Research

The cyclobutane ring is an increasingly important structural motif in modern medicinal chemistry. nih.govnih.gov Its incorporation into drug candidates can lead to improvements in various pharmacologically relevant properties.

Design of Potential Bioactive Molecules Utilizing the Cyclobutane Moiety

The unique stereochemistry and conformational rigidity of the cyclobutane ring make it an attractive component in the design of bioactive molecules. nih.gov Replacing more flexible linear or larger cyclic systems with a cyclobutane can restrict the conformational freedom of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target. nih.govnih.gov This conformational restriction can also help to orient key pharmacophoric groups in the optimal geometry for interaction with a receptor or enzyme active site. nih.gov

The cyclobutane scaffold can be used to improve metabolic stability and other pharmacokinetic properties. nih.gov The saturated nature of the cyclobutane ring can also enhance water solubility and lower melting points compared to planar aromatic systems, which are desirable characteristics for drug candidates. nih.gov The development of novel methods for the synthesis of functionalized cyclobutanes, including enantioselective approaches, further expands the toolbox for medicinal chemists to explore this valuable chemical space. nih.gov

Employment as Bioisosteres in Lead Compound Modification

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, is a cornerstone of drug design. pressbooks.pub The cyclobutane ring has emerged as a valuable bioisostere for various common structural motifs.

For example, a 1,3-disubstituted cyclobutane can serve as a bioisosteric replacement for a para-substituted benzene (B151609) ring, with the potential for maintaining or improving biological activity while altering physicochemical properties. acs.org The non-planar nature of the cyclobutane ring can lead to improved solubility and metabolic stability compared to its aromatic counterpart. nih.gov Furthermore, cyclobutane rings are used as isosteres for gem-dimethyl groups, where they can maximize van der Waals interactions with a target protein. nih.gov The replacement of other groups, such as alkenes, with a cyclobutane can prevent cis/trans isomerization and enhance metabolic stability. nih.gov The use of trifluoromethyl-substituted cyclobutanes as analogues for the tert-butyl group has also been explored, demonstrating the versatility of the cyclobutane scaffold in fine-tuning molecular properties. acs.org

Utilization in Asymmetric Synthesis Methodologies

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. While the direct use of this compound in asymmetric transformations was not explicitly detailed in the search results, the broader context of asymmetric synthesis of cyclobutane and cyclobutene derivatives is highly relevant.

The development of enantioselective methods to access chiral cyclobutanes is an active area of research. chemistryviews.org For instance, enantioselective Diels-Alder reactions using cyclobutenone dienophiles have been developed to produce chiral bicyclo[4.2.0]octane derivatives. nih.gov Another approach involves the enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition to cyclobutenes using a chiral catalyst. rsc.orgnih.govresearchgate.net Furthermore, copper(I)-catalyzed asymmetric conjugate borylation reactions have been developed to produce α-chiral boronates, which are versatile intermediates for the synthesis of a variety of chiral compounds. nih.gov

These methodologies highlight the growing ability of synthetic chemists to control the stereochemistry of cyclobutane-containing molecules. The application of such asymmetric strategies to derivatives of this compound would open up new avenues for the synthesis of novel, enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Application of Related Methoxycyclobutene Derivatives in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. mdpi.com This approach is particularly powerful for the enantioselective functionalization of carbocycles, including strained four-membered rings like cyclobutane and its derivatives. mdpi.comrsc.org While direct applications of this compound in organocatalysis are not extensively documented, the principles are well-established through studies on related cyclobutene, cyclobutenone, and cyclobutanedione structures. These studies demonstrate the potential of organocatalysis to control stereochemistry in the synthesis and modification of the cyclobutane framework.

Key strategies in the organocatalysis of cyclobutane derivatives often involve the activation of a carbonyl group using chiral secondary amines, such as proline, to form nucleophilic enamines or electrophilic iminium ions. mdpi.com This activation mode allows for a variety of asymmetric transformations. For instance, the enantioselective functionalization of pre-existing four-membered rings has become a significant strategy. acs.org Asymmetric reactions have been successfully developed using starting materials like cyclobutanones, cyclobutenes, and cyclobutenones. acs.org

Recent research has highlighted several key organocatalytic approaches:

Brønsted Acid Catalysis: Chiral Brønsted acids, such as N-triflyl phosphoramide, have been employed to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes (BCBs). acs.org This process yields valuable chiral cyclobutene products with high regio- and enantiocontrol under mild conditions and with low catalyst loading. acs.org The resulting chiral cyclobutenes are versatile platforms for further synthetic modifications. acs.org

Dienamine Catalysis: The combination of aminocatalysis with H-bonding has been used to achieve formal enantioselective [2+2] cycloaddition reactions. This cooperative catalysis approach effectively creates chiral cyclobutane structures. nih.gov

Desymmetrization of Prochiral Cyclobutanes: Chiral phosphoric acids have been successfully used in the desymmetric carbonyl-amine condensation of prochiral cyclobutane-1,3-diones with anilines. acs.org This reaction provides a one-pot catalytic route to novel chiral cyclobutanone-fused quinoline (B57606) derivatives with high yields and enantioselectivities. acs.org

Asymmetric Transfer Hydrogenation: While often employing transition metals, the principles of asymmetric induction are central. The highly regio- and stereoselective asymmetric transfer hydrogenation of cyclobutenediones has been developed to produce a range of synthetically important chiral four-membered carbocycles, including cyclobutenones and cyclobutanediols. acs.org

These research findings underscore the power of organocatalysis to manipulate the challenging stereochemistry of four-membered ring systems. The activation of substrates like cyclobutenones or the desymmetrization of diones using chiral organocatalysts provides a robust pathway to enantiomerically enriched cyclobutane derivatives, which are valuable building blocks in medicinal chemistry and materials science. acs.orgacs.org

Chemical Compound Data

Table 1: Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 110046-66-7 | bldpharm.comapolloscientific.co.ukarctomsci.com |

| Molecular Formula | C₆H₉ClO₂ | bldpharm.comcymitquimica.com |

| Molecular Weight | 148.59 g/mol | bldpharm.com |

| SMILES Code | O=C(Cl)C1(OC)CCC1 | bldpharm.com |

Table 2: Related Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| 1-Methylcyclobutane-1-carbonyl chloride | 21890-82-4 | C₆H₉ClO | Related cyclobutane derivative |

| 1-Methoxycyclopentane-1-carbonyl chloride | 73555-14-3 | C₇H₁₁ClO₂ | Related cycloalkane derivative |

| 1-Methylcyclopropane-1-carbonyl chloride | 16480-05-0 | C₅H₇ClO | Related cycloalkane derivative |

| Cyclobutanecarboxylic acid | 3721-95-7 | C₅H₈O₂ | Parent acid of cyclobutane core |

| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | C₆H₈O₄ | Precursor to cyclobutanecarboxylic acid |

Computational and Theoretical Studies on 1 Methoxycyclobutane 1 Carbonyl Chloride and Relevant Cyclobutane Analogs

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for mapping out the intricate details of chemical reactions. These methods allow for the elucidation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that govern reaction rates.

Reaction Mechanism Studies: Theoretical studies have successfully unveiled the mechanisms of complex reactions involving cyclobutane (B1203170) rings. For instance, DFT calculations were employed to understand the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org This work identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, which then collapses to the cyclobutane product. acs.org The calculated activation energy for this step was found to be 17.7 kcal/mol, which aligns with experimental observations that the reaction can proceed at room temperature, albeit with lower yields. acs.org

Similarly, computational models have been used to investigate the hydrolysis of cyclobutane-fused lactones under both acidic and alkaline conditions. mdpi.com These studies revealed that the hydrolysis likely proceeds via BAC2 (base-catalyzed acyl-oxygen cleavage) and AAC2 (acid-catalyzed acyl-oxygen cleavage) mechanisms, both of which are two-step processes. mdpi.com The calculations highlighted the necessity of including explicit solvent molecules in the model to account for strong hydrogen-bonding interactions. mdpi.com

Transition State Analysis: The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. In the study of cyclobutane-fused lactone hydrolysis, the Gibbs energy of activation (ΔG‡) was calculated to be 24.2 kcal/mol for a multi-step pathway. mdpi.com The geometry of the transition states, including critical bond lengths and angles, can be precisely determined. For example, in a proposed single-step hydrolysis, the transition state featured a C-Onuc bond length of 1.92 Å and a C-Olg (leaving group) bond length of 1.88 Å. mdpi.com

| Reaction Studied | Method | Key Finding | Activation Energy (kcal/mol) | Reference |

| Pyrrolidine to Cyclobutane Contraction | DFT | Rate-determining step is N₂ release from a 1,1-diazene intermediate. | 17.7 | acs.org |

| Cyclobutane-Fused Lactone Hydrolysis | DFT-D3 | Favors BAC2 (alkaline) and AAC2 (acidic) mechanisms. | 24.2 (experimental ΔG‡) | mdpi.com |

Investigation of Electronic Structure and Reactivity Profiles through Theoretical Models

The unique geometry and electronic structure of the cyclobutane ring are central to its chemical behavior. Theoretical models provide insight into these properties, which are significantly influenced by substituents.

Electronic and Geometric Properties: The cyclobutane ring is characterized by significant ring strain, estimated to be 26.3 kcal/mol. nih.gov This is substantially higher than that of cyclopentane (B165970) (7.1 kcal/mol) but slightly less than cyclopropane (B1198618) (28.1 kcal/mol). nih.gov To alleviate some of the torsional strain that would exist in a planar conformation, the cyclobutane ring adopts a puckered or folded structure. nih.gov This puckering results in C-C-C bond angles of about 88°, a deviation from the ideal 90° for a planar square, which increases angle strain but reduces the eclipsing interactions between hydrogen atoms on adjacent carbons. nih.gov

A key feature of the C-C bonds in cyclobutane is their increased p-character, leading to longer bond lengths (approx. 1.56 Å) compared to alkanes like ethane (B1197151) (1.54 Å). nih.gov This is attributed to 1,3 non-bonding repulsions across the ring. nih.gov Despite the high strain, the cyclobutane ring is relatively inert compared to cyclopropane, which readily undergoes ring-opening reactions. nih.gov

In 1-methoxycyclobutane-1-carbonyl chloride, the substituents on the C1 carbon would further modulate the electronic profile. The carbonyl chloride group is strongly electron-withdrawing, which would polarize the C1-C(O)Cl bond and create an electrophilic center at the carbonyl carbon. The methoxy (B1213986) group, by contrast, is an electron-donating group through resonance. The interplay of these opposing electronic effects on the same quaternary carbon would create a complex reactivity profile, which could be precisely mapped using theoretical models to calculate electrostatic potential surfaces and partial atomic charges.

| Cycloalkane | Strain Energy (kcal/mol) | Reference |

| Cyclopropane | 28.1 | nih.gov |

| Cyclobutane | 26.3 | nih.gov |

| Cyclopentane | 7.1 | nih.gov |

| Cyclohexane | 0 | nih.gov |

Conformational Analysis and Stereochemical Considerations of Cyclobutane-Containing Derivatives

The non-planar nature of the cyclobutane ring leads to distinct conformational possibilities, which are critical for understanding the stereochemistry and reactivity of its derivatives.

Conformational Preferences: The puckered conformation of cyclobutane is the most energetically favorable structure. nih.gov This puckering creates two distinct types of substituent positions: axial and equatorial, analogous to the well-known chair conformation of cyclohexane. acs.org These two conformers can interconvert through a process of ring inversion. acs.org An extensive study combining experimental techniques (X-ray diffraction, NMR) and computational methods (DFT, molecular dynamics) on 2-substituted cyclobutane-α-amino acid derivatives revealed that the substituent at the C2 position modulates the conformational preference of the ring-puckering. acs.org

The equilibrium between the axial and equatorial conformers is determined by the steric bulk of the substituents. Generally, conformations that place larger substituents in the more spacious equatorial positions are favored to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org

For this compound, both the methoxy and carbonyl chloride groups are attached to the same carbon atom. The conformational analysis would focus on the rotation around the C1-C(O)Cl and C1-O(CH₃) bonds and the preferred orientation of these groups relative to the ring. Theoretical calculations could determine the rotational barriers and identify the lowest energy conformers. The puckering of the cyclobutane ring itself would also be influenced by the steric and electronic nature of these geminal substituents. The balance between angle strain and torsional strain dictates the precise pucker angle of the ring. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 1-Methoxycyclobutane-1-carbonyl chloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclobutane ring formation followed by methoxy and carbonyl chloride functionalization. Key steps include:

- Using cyclobutane precursors (e.g., cyclobutane-1,1-dicarboxylic acid derivatives) as starting materials .

- Introducing the methoxy group via nucleophilic substitution or oxidation, followed by carbonyl chloride formation using reagents like thionyl chloride (SOCl₂) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclobutane ring structure, methoxy (-OCH₃) group (δ ~3.3 ppm), and carbonyl chloride (C=O, δ ~170-180 ppm) .

- IR Spectroscopy : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O stretch of methoxy) .

- Elemental Analysis : To verify purity and molecular formula (C₆H₉ClO₂).

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic acyl substitution compared to other substituents (e.g., halogens or alkyl groups)?

- Electronic Effects : The electron-donating methoxy group reduces electrophilicity at the carbonyl carbon compared to electron-withdrawing groups (e.g., -F or -Cl), slowing reaction rates with nucleophiles like amines or alcohols .

- Steric Effects : Methoxy’s smaller size compared to bulkier substituents (e.g., -CH₃) minimizes steric hindrance, enabling selective reactions at the carbonyl chloride site .

- Experimental Design : Kinetic studies under controlled conditions (solvent polarity, temperature) paired with DFT calculations can quantify substituent effects .

Q. What strategies resolve contradictions in reaction yields when using this compound as an acylating agent in different solvent systems?

- Case Study : Lower yields in polar protic solvents (e.g., water) may result from hydrolysis of the carbonyl chloride.

- Mitigation :

- Use anhydrous conditions with molecular sieves .

- Compare solvent polarity (e.g., DMF vs. THF) to balance nucleophilicity and stability .

- Data Analysis : Multivariate regression models can identify solvent-specific trends, while GC-MS monitors side products .

Q. How can computational models predict the stability of this compound in multi-step synthesis pathways?

- Approach :

- Molecular Dynamics Simulations : Assess ring strain in the cyclobutane moiety and its impact on thermal stability .

- Reactivity Predictions : DFT calculations (e.g., Gibbs free energy of activation) for key steps like acylation or ring-opening .

- Validation : Cross-check computational results with experimental DSC (differential scanning calorimetry) data to confirm degradation thresholds .

Q. What are the challenges in evaluating the biological activity of derivatives synthesized from this compound?

- Key Issues :

- Hydrolytic instability of the carbonyl chloride group in aqueous media .

- Balancing lipophilicity (from the cyclobutane ring) with solubility for in vitro assays .

- Solutions :

- Prodrug strategies (e.g., esterification of the carbonyl chloride) to enhance stability .

- Structure-activity relationship (SAR) studies to optimize substituent effects on target binding .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.